

Structural Profiling and Synthetic Applications of 5-Bromooxazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	5-Bromo-1,3-oxazole hydrochloride
CAS No.:	1955557-64-8
Cat. No.:	B2645613

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Executive Summary

In modern drug discovery and materials science, the oxazole ring serves as a privileged pharmacophore, frequently embedded in complex bioactive molecules [1](#). Functionalizing this heterocycle requires versatile and reliable building blocks. 5-Bromooxazole is a highly reactive intermediate, but its handling is often complicated by stability and volatility issues. As a Senior Application Scientist, I advocate for the use of its stabilized form—5-bromooxazole hydrochloride. This whitepaper provides an in-depth analysis of its chemical structure, molecular weight, and a self-validating protocol for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Elucidation

The fundamental difference between the free base and the hydrochloride salt lies in their physicochemical properties, which directly dictate their utility in the laboratory.

5-Bromooxazole (free base) has a molecular formula of C_3H_2BrNO and a computed molecular weight of 147.96 g/mol [2](#). It features a bromine atom at the C5 position, which is highly susceptible to oxidative addition by transition metals [3](#). However, the unprotonated nitrogen at the N3 position leaves the molecule vulnerable to degradation and complicates precise stoichiometric measurements due to its physical state.

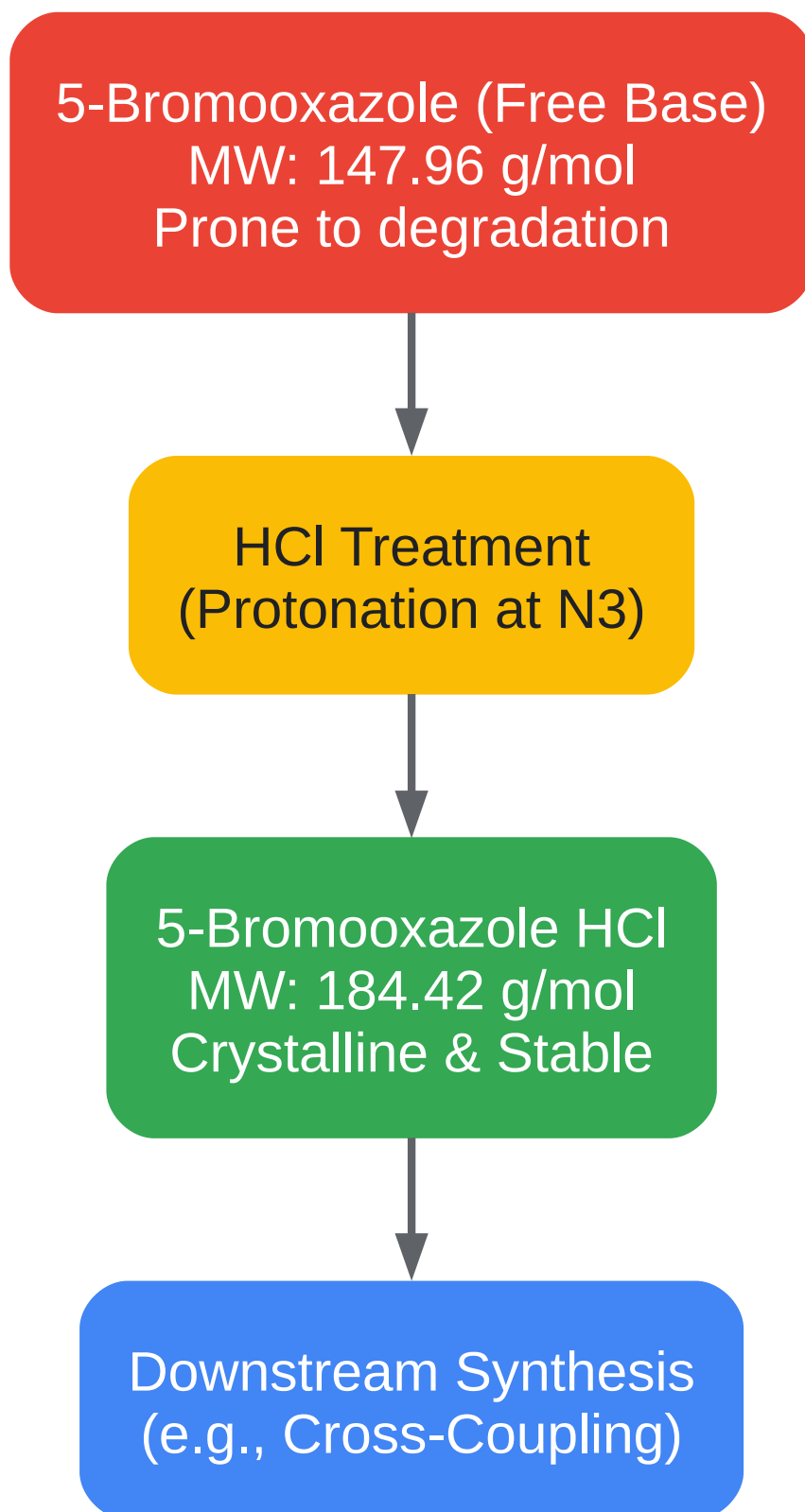
By treating the free base with hydrochloric acid, the N3 atom is protonated, yielding 5-bromooxazole hydrochloride ($C_3H_3BrClNO$) with a molecular weight of 184.42 g/mol [4](#). This transformation generates a crystalline lattice stabilized by the chloride counterion, drastically improving shelf-life and handling.

Quantitative Data Summary

Property	5-Bromooxazole (Free Base)	5-Bromooxazole Hydrochloride
CAS Number	1060812-80-7	1955557-64-8
Molecular Formula	C_3H_2BrNO	$C_3H_3BrClNO$
Molecular Weight	147.96 g/mol 2	184.42 g/mol 4
Structural Feature	Unprotonated N3	Protonated N3 with Cl^- counterion
Physical State	Volatile / Low-melting solid	Stable Crystalline Solid
Primary Utility	In situ reactive species	Long-term storage & precise weighing

Mechanistic Causality in Salt Formation

The decision to utilize the hydrochloride salt is rooted in practical synthetic logic. Small halogenated heterocycles often suffer from poor bench stability. Protonation of the basic nitrogen not only raises the melting point—converting a potentially volatile oil or low-melting solid into a manageable powder—but it also temporarily masks the nucleophilicity of the nitrogen. This prevents unwanted side reactions during storage and transport.



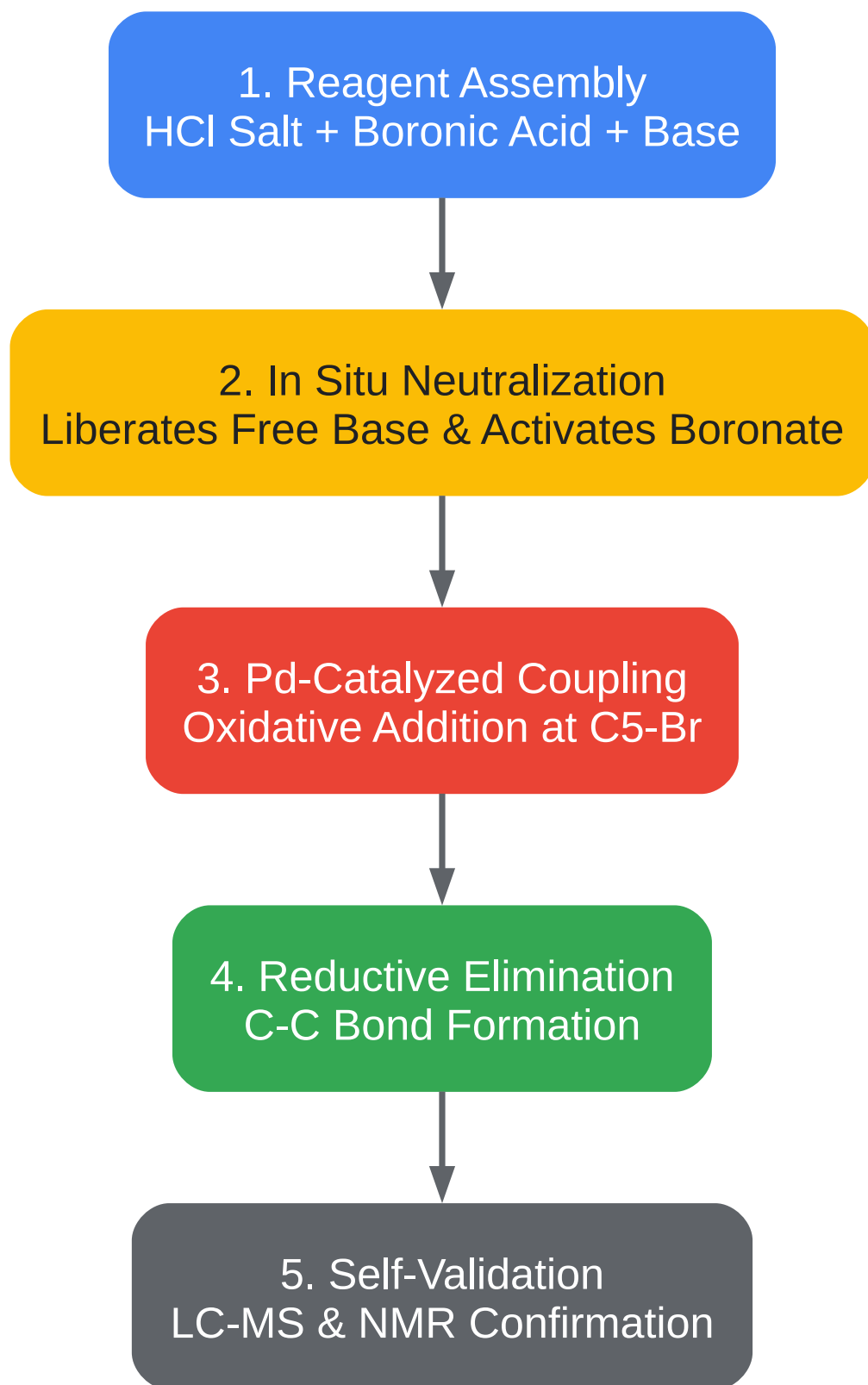
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Caption: Logic flow of 5-bromooxazole hydrochloride stabilization and application.

Self-Validating Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The most prominent application of 5-bromooxazole hydrochloride is in the synthesis of 5-aryl or 5-alkyl oxazole derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling [1](#).

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and a validation checkpoint to guarantee the reaction proceeds as intended.



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Caption: Self-validating Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology

Step 1: Reagent Assembly and Degassing

- Action: In a flame-dried Schlenk flask, combine 5-bromooxazole hydrochloride (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (K_2CO_3 , 3.0 equiv). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) [\[1\]](#).
- Causality: The use of excess base (3.0 equivalents) is strictly necessary. One equivalent is consumed immediately to neutralize the hydrochloride salt, liberating the reactive 5-bromooxazole free base in situ. The remaining base is required to coordinate with the arylboronic acid, forming a highly nucleophilic boronate complex essential for the transmetalation step. Degassing prevents the oxidation of the palladium catalyst.

Step 2: Catalyst Introduction

- Action: Under an inert argon atmosphere, add the palladium catalyst, typically $Pd(PPh_3)_4$ (0.05 equiv) [1](#). Heat the reaction mixture to 80–90 °C.
- Causality: The Pd(0) species undergoes oxidative addition specifically at the C5-Br bond. The oxazole ring is electron-deficient, which accelerates this oxidative addition compared to standard electron-rich aryl bromides [3](#).

Step 3: In-Process Self-Validation (Monitoring)

- Action: After 4 hours, withdraw a 10 μ L aliquot, dilute in methanol, and analyze via LC-MS.
- Validation Checkpoint: The reaction is only considered complete when the LC-MS trace shows the complete disappearance of the m/z 148 signal (corresponding to the liberated free base [2](#)) and the emergence of the target product mass. If m/z 148 persists, additional catalyst or extended heating is required. This prevents premature workup and yield loss.

Step 4: Workup and Isolation

- Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na_2SO_4 , concentrate under reduced pressure, and purify via flash column chromatography.

- Causality: Brine removes the water-soluble inorganic salts (KCl formed from neutralization, and boronic acid byproducts), isolating the organic target compound.

Step 5: Structural Confirmation

- Action: Perform ^1H and ^{13}C NMR spectroscopy on the purified product.
- Validation Checkpoint: The ^1H NMR spectrum must show the absence of the characteristic C5-Br chemical environment and the appearance of new aryl protons, confirming successful C-C bond formation at the 5-position.

Conclusion

5-Bromooxazole hydrochloride represents a critical advancement in the handling and application of oxazole building blocks. By understanding the causality behind its molecular weight shift (from 147.96 g/mol to 184.42 g/mol) and structural stabilization, researchers can design highly efficient, self-validating synthetic workflows. Implementing these rigorous protocols ensures reproducibility and accelerates the development of novel oxazole-containing therapeutics.

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